molecular formula C16H20O4 B3989402 3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B3989402
M. Wt: 276.33 g/mol
InChI Key: AJWCRWFMCWDAOU-UHFFFAOYSA-N
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Description

3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, known for its rigid and stable framework, making it a valuable entity in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the norbornene structure. Subsequent steps involve functional group transformations to introduce the carboxylic acid and carbonyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its stable structure.

    Medicine: Explored for drug development, particularly in designing molecules with specific pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(2-Bicyclo[221]heptanyloxycarbonyl)bicyclo[22Its structure provides a versatile platform for further chemical modifications, making it a valuable compound in various fields .

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c17-15(18)13-10-3-4-11(7-10)14(13)16(19)20-12-6-8-1-2-9(12)5-8/h3-4,8-14H,1-2,5-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWCRWFMCWDAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2OC(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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